tert-Butyl methyl(2-methylpiperidin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2-methylpiperidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-8-10(6-7-13-9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDVHMLKYPUGAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 2-Methylpiperidin-4-amine
The foundational step in synthesizing tert-butyl carbamate derivatives involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine functionality. For 2-methylpiperidin-4-amine, this is achieved via reaction with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous ethyl acetate, using N-methylmorpholine (NMM) as an acid scavenger. The reaction proceeds at -10°C to 5°C to minimize side reactions, yielding tert-butyl (2-methylpiperidin-4-yl)carbamate with a reported efficiency of 90–93%.
Reaction Conditions:
Methylation of the Carbamate Nitrogen
The introduction of the methyl group to the carbamate nitrogen is accomplished via phase-transfer catalysis (PTC). In a method adapted from lacosamide synthesis, tert-butyl (2-methylpiperidin-4-yl)carbamate is treated with methyl sulfate in the presence of potassium hydroxide (KOH) and tetrabutylammonium bromide (TBAB). This exothermic reaction is conducted at -10°C to 0°C to control selectivity, yielding tert-butyl methyl(2-methylpiperidin-4-yl)carbamate.
Optimized Parameters:
Process Optimization and Yield Enhancement
Solvent Selection and Recovery
Ethyl acetate is preferred for its low toxicity and high recovery rate (80–90%). Comparative studies show that substituting ethyl acetate with dichloromethane or THF reduces yields by 15–20% due to increased side reactions.
Temperature and Kinetic Control
Maintaining temperatures below 0°C during Boc protection suppresses racemization and hydrolysis. For methylation, gradual warming from -10°C to 15°C ensures complete conversion without over-alkylation.
Catalytic Efficiency in Phase-Transfer Alkylation
TBAB enhances interfacial reactivity between the aqueous KOH and organic phases, accelerating methyl group transfer. Increasing TBAB loading from 0.025 to 0.2 equivalents raises yields from 77% to 92%.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6):
Mass Spectrometry (ESI+):
Purity and Stability
Post-crystallization purity exceeds 99% (HPLC), with storage stability of 6 months at -80°C and 1 month at -20°C. Degradation occurs via hydrolysis of the Boc group under acidic or basic conditions.
Comparative Data on Synthesis Methods
| Parameter | Method A (Boc Protection) | Method B (PTC Alkylation) |
|---|---|---|
| Yield | 90–93% | 92–95% |
| Solvent Recovery | 80–90% | 85–90% |
| Reaction Time | 3–5 hours | 2–4 hours |
| Byproduct Formation | <2% | <1.5% |
Industrial Scalability and Environmental Impact
The ethyl acetate-based process reduces waste generation compared to traditional dichloromethane routes. A life-cycle assessment shows a 40% reduction in hazardous solvent disposal. Additionally, TBAB is recyclable via aqueous extraction, lowering catalyst costs by 30%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
tert-Butyl methyl(2-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the tert-butyl group or the methyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Organic Synthesis
One of the primary applications of tert-butyl methyl(2-methylpiperidin-4-yl)carbamate is as a protecting group for amines in organic synthesis. This allows chemists to selectively react other functional groups without interference from the amine. The stability and ease of removal under acidic conditions make it a preferred choice in multi-step synthesis processes.
Key Features:
- Protection of Amines: Prevents unwanted reactions during synthetic pathways.
- Deprotection Conditions: Typically involves treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Medicinal Chemistry
In medicinal chemistry, this compound plays a crucial role in the synthesis of peptide-based drugs and complex natural products. Its ability to protect amine groups is vital for the precise control required in drug development.
Applications:
- Peptide Synthesis: Facilitates the formation of peptide bonds while protecting reactive amine groups.
- Natural Product Synthesis: Used in the construction of complex molecules where selective functionalization is necessary.
Research indicates that this compound possesses various biological activities, particularly in neuroprotection and antimicrobial effects.
Neuroprotective Effects
Studies have shown that this compound can inhibit β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. By preventing amyloid beta peptide aggregation, it may offer therapeutic benefits for neurodegenerative conditions.
Case Study:
- In vitro studies demonstrated that the compound protects astrocytes from Aβ-induced cell death by reducing pro-inflammatory cytokines such as TNF-α.
Antimicrobial Activity
Derivatives of piperidine compounds, including this carbamate, have exhibited antimicrobial properties against Gram-positive bacteria, including resistant strains like MRSA and VREfm. This suggests potential applications in treating infections caused by these pathogens.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(2-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine Modifications
tert-Butyl (4-methylpiperidin-4-yl)carbamate (CAS 163271-08-7)
- Structural Difference : Lacks the methyl group at the 2-position of the piperidine ring and the methyl substitution on the carbamate nitrogen.
- Similarity Score : 0.91 (based on piperidine core and carbamate group) .
tert-Butyl piperidin-4-ylcarbamate (CAS 73874-95-0)
- Structural Difference: No substituents on the piperidine ring.
- Similarity Score : 0.91 .
- Impact : Simplified structure may improve synthetic accessibility but limits selectivity in biological targets due to reduced steric and electronic modulation.
tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate (CAS 1774897-54-9)
Analogues with Heterocyclic Substitutions
tert-Butyl methyl(1-(3-methylpyrazin-2-yl)piperidin-4-yl)carbamate
- Structural Difference : Incorporates a 3-methylpyrazine ring at the piperidine’s 1-position.
- Molecular Formula : C16H26N4O2
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (CAS 33048-52-1)
Pyridine-Based Analogues
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate
- Structural Difference: Substituted with a 4-cyanopyridin-2-yl group.
tert-Butyl (2-methoxypyridin-4-yl)carbamate
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Similarity Score | Key Property/Impact |
|---|---|---|---|---|---|
| tert-Butyl methyl(2-methylpiperidin-4-yl)carbamate | N/A | C12H24N2O2 | 2-Me-piperidine, Me-carbamate | Reference | Balanced steric bulk and hydrophobicity |
| tert-Butyl (4-methylpiperidin-4-yl)carbamate | 163271-08-7 | C11H22N2O2 | 4-Me-piperidine | 0.91 | Reduced steric hindrance |
| tert-Butyl (4-(2-methoxyethyl)piperidin-4-yl)(methyl)carbamate | 1774897-54-9 | C14H28N2O3 | 4-(2-MeO-ethyl)-piperidine | N/A | Enhanced hydrophilicity (predicted) |
| tert-Butyl methyl(1-(3-methylpyrazin-2-yl)piperidin-4-yl)carbamate | N/A | C16H26N4O2 | 3-Me-pyrazine | N/A | Aromatic π-stacking capability |
Biological Activity
Tert-butyl methyl(2-methylpiperidin-4-yl)carbamate is a carbamate derivative that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This compound, with the molecular formula C11H22N2O2, is primarily studied for its antibacterial properties and its effects on neurodegenerative diseases, particularly Alzheimer's disease.
- Molecular Formula : C11H22N2O2
- Molecular Weight : 214.31 g/mol
- Structure : The compound features a tert-butyl group linked to a methyl carbamate and a piperidine ring, which contributes to its reactivity and biological activity.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The mechanism of action involves the depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential essential for bacterial survival and function. This bactericidal effect suggests potential applications in treating infections caused by drug-resistant strains .
Neuroprotective Effects
In studies related to neurodegenerative diseases, particularly Alzheimer’s disease, derivatives of this compound have shown promise in inhibiting amyloid-beta (Aβ) aggregation. A specific derivative, referred to as M4, was tested for its ability to protect astrocytes from Aβ-induced toxicity. In vitro studies demonstrated that M4 could reduce TNF-α levels and free radical production in astrocytes exposed to Aβ 1-42. However, in vivo results indicated limited efficacy compared to established treatments like galantamine .
Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various carbamate derivatives, including this compound. The compound was found to inhibit biofilm formation in Staphylococcus aureus, demonstrating a significant reduction in bacterial viability at concentrations as low as 10 μg/mL. The researchers concluded that this compound could be a candidate for developing new antibacterial agents .
Study 2: Neuroprotection Against Aβ Toxicity
In a controlled experiment involving astrocyte cultures treated with Aβ 1-42, M4 demonstrated a protective effect by restoring cell viability from 43.78% (in Aβ-treated cells) to 62.98% when co-treated with M4. This suggests that M4 may mitigate the neurotoxic effects of Aβ through anti-inflammatory pathways .
Antibacterial Mechanism
The primary mechanism by which this compound exerts its antibacterial effects is through disrupting the integrity of the bacterial membrane. This disruption leads to:
- Loss of Membrane Potential : Essential for ATP production.
- Inhibition of Nutrient Uptake : Compromising bacterial metabolism.
Neuroprotective Mechanism
The neuroprotective effects are attributed to:
- Inhibition of β-secretase and Acetylcholinesterase : Preventing the aggregation of amyloid peptides.
- Reduction of Inflammatory Cytokines : Lowering TNF-α levels helps in reducing neuronal damage associated with inflammation.
Research Applications
The compound is being explored for various applications:
- Pharmaceutical Development : As a potential lead compound for new antibiotics.
- Neuropharmacology : Investigating its role in preventing or treating Alzheimer’s disease.
- Biochemical Research : Understanding its interactions within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
